molecular formula C18H21N3O4S2 B2659051 N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 689262-52-0

N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2659051
CAS No.: 689262-52-0
M. Wt: 407.5
InChI Key: OEWDGMHONRZJCV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-10-7-13-16(27-10)17(23)21(2)18(20-13)26-9-15(22)19-12-8-11(24-3)5-6-14(12)25-4/h5-6,8,10H,7,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWDGMHONRZJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19N3O4S2
  • Molecular Weight : 405.49 g/mol

The structure includes a thieno[3,2-d]pyrimidine core combined with an acetamide moiety. This combination is significant for its potential interactions with biological targets.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes and receptors involved in various signaling pathways. The thieno[3,2-d]pyrimidine core is particularly noted for its potential to inhibit enzymes associated with cell growth and apoptosis. This suggests that this compound could be a candidate for further investigation in drug development targeting cancer and other proliferative diseases.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits inhibition of certain cancer cell lines. For instance:

  • Cell Line : A549 (lung cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis through caspase activation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
Compound AThieno[2,3-d]pyrimidine coreDifferent substituent leading to varied biological activity
Compound BThieno[3,2-d]pyrimidine coreVariation in core structure affects binding properties

This table illustrates how structural variations can impact biological activity and therapeutic potential.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound:

  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways.
  • Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and reduce costs for future studies.
  • Clinical Trials : If in vitro and in vivo results are promising, advancing to clinical trials will be essential to assess safety and efficacy in humans.

Q & A

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

  • Guidelines :
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol-dioxane mixtures) for cost-effective scaling .
  • Process Analytics : Implement inline FTIR to monitor reaction progression in real time .

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